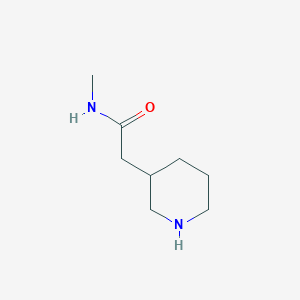

N-methyl-2-(piperidin-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-methyl-2-piperidin-3-ylacetamide |

InChI |

InChI=1S/C8H16N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,9,11) |

InChI Key |

YUEAQZMQLNSAMR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Piperidin 3 Yl Acetamide and Its Analogues

Strategies for Piperidine (B6355638) Ring Functionalization at C-3 Position

Functionalization of the piperidine ring at the C-3 position is a key step in the synthesis of N-methyl-2-(piperidin-3-yl)acetamide and its analogues. This can be achieved through various synthetic strategies, including stereoselective approaches to control the chirality at this center and functional group interconversions to introduce the desired acetic acid moiety or its precursor.

The establishment of a chiral center at the C-3 position of the piperidine ring is a significant challenge in the synthesis of enantiomerically pure piperidine derivatives. researchgate.net Several stereoselective methods have been developed to address this.

One prominent approach involves the asymmetric hydrogenation of pyridine (B92270) precursors. This can be achieved through chemo-enzymatic dearomatization of pyridines, which allows for the synthesis of chiral 3- and 3,4-substituted piperidines. researchgate.net Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates, which provides access to enantioenriched 3-substituted tetrahydropyridines. These intermediates can then be reduced to the corresponding piperidines. acs.org This three-step process involves:

Partial reduction of pyridine.

Rh-catalyzed asymmetric carbometalation.

A subsequent reduction to the piperidine ring. acs.org

Starting from 2-pyridone, a stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives can be achieved. This method utilizes an N-galactosyl auxiliary to direct the stereoselective introduction of substituents at the 3- and 4-positions. researchgate.net

The following table summarizes selected stereoselective synthetic approaches for piperidin-3-yl derivatives:

| Method | Catalyst/Auxiliary | Key Intermediate | Stereocontrol |

| Asymmetric Hydrogenation | Chemo-enzymatic (amine oxidase/ene imine reductase) | Chiral tetrahydropyridine | High |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligand | Enantioenriched tetrahydropyridine | Excellent |

| Chiral Auxiliary-Directed Synthesis | N-galactosyl group | N-galactosyl-2-piperidone | High |

Once a functional group is introduced at the C-3 position, it often needs to be converted into the desired acetamide (B32628) side chain or a precursor. Functional group interconversions (FGIs) are a fundamental part of this process. imperial.ac.uk

Common transformations include the conversion of alcohols to good leaving groups such as tosylates or mesylates, followed by nucleophilic substitution with a cyanide source to introduce a nitrile group. This nitrile can then be hydrolyzed to a carboxylic acid. ub.edu Alternatively, a C-3 substituted piperidine bearing an ester or a related functional group can be manipulated to introduce the acetamide moiety.

For instance, a piperidine with a hydroxyl group at C-3 can be oxidized to a ketone, which can then undergo further reactions to introduce the two-carbon side chain. Direct C-H functionalization at the C-3 position is challenging due to the electronic deactivation by the nitrogen atom, but indirect methods have been explored. researchgate.net

Amide Bond Formation Techniques for this compound Synthesis

The formation of the amide bond is a crucial step in the synthesis of this compound. This typically involves the coupling of a 2-(piperidin-3-yl)acetic acid derivative with methylamine (B109427), followed by N-methylation if the starting amine is not already N-methylated.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that generally requires an activating agent, also known as a coupling reagent, to proceed under mild conditions. researchgate.net The choice of coupling reagent can significantly impact the reaction yield and purity of the product. Three major classes of coupling reagents are commonly used: carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comfishersci.co.uk

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide and a urea (B33335) byproduct. wikipedia.orgchemistrysteps.com To suppress side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. nih.gov

Phosphonium salts , such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate), are also effective coupling reagents. They react with the carboxylic acid to form an activated ester, which then reacts with the amine. nih.govacs.orgresearchgate.net

Uronium/aminium salts , like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and are particularly useful for difficult couplings. acs.orgbachem.com

The following table provides a comparison of common coupling reagents:

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Inexpensive, widely available | Can lead to N-acylurea formation, racemization |

| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization | Byproducts can be difficult to remove |

| Uronium/Aminium Salts | HBTU, HATU | Very efficient, suitable for hindered substrates, low racemization | More expensive, can form guanidinium (B1211019) byproducts |

The final step in the synthesis of this compound is the introduction of the methyl group on the amide nitrogen. This can be achieved either by using methylamine in the initial amide coupling step or by N-methylation of the corresponding primary amide.

Direct N-methylation of a secondary amide can be accomplished using various methylating agents. Traditional reagents like methyl iodide and dimethyl sulfate (B86663) are effective but are also toxic. researchgate.net Milder and more selective reagents have been developed. For example, methyl trifluoroacetate (B77799) (MTFA) in the presence of a base can be used for the N-methylation of secondary amides under mild conditions. researchgate.net Another approach involves the use of quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) fluoride (B91410) (Me4NF), as the methylating agent. researchgate.net

The following table lists some common N-methylation protocols for amides:

| Methylating Agent | Base/Conditions | Key Features |

| Methyl Iodide (MeI) | Strong base (e.g., NaH) | Classic method, can lead to over-methylation |

| Dimethyl Sulfate (DMS) | Base (e.g., K2CO3) | Highly effective, but toxic |

| Methyl Trifluoroacetate (MTFA) | t-BuOK in DMF | Mild conditions, good functional group tolerance |

| Tetramethylammonium Fluoride (Me4NF) | Mild base | Selective for N-methylation |

| Carbon Dioxide and Hydrosilane | N-heterocyclic carbene (NHC) catalyst | Environmentally benign, uses CO2 as a C1 source |

Multi-Component Reactions and Expedient Syntheses of Piperidine-Acetamide Hybrids

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like polysubstituted piperidines in a single step from simple starting materials. acs.orgacs.org While a direct MCR for this compound is not commonly reported, the principles of MCRs can be applied to construct the core piperidine ring with the necessary functional handles for subsequent elaboration to the final product.

For example, a five-component reaction of aromatic aldehydes, anilines, and β-keto esters can lead to highly functionalized piperidines. researchgate.net Similarly, a four-component reaction between nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates can produce polysubstituted 2-piperidinones, which can serve as versatile intermediates. acs.org These MCRs often exhibit high diastereoselectivity, which is advantageous for controlling the stereochemistry of the final product. ajchem-a.com

The application of MCRs can significantly shorten the synthetic route to piperidine-acetamide hybrids by rapidly building molecular complexity. The products of these reactions would then require further functional group manipulations to arrive at the target compound, this compound.

Purification and Isolation Techniques for this compound Intermediates and Final Products

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation methods at each stage of the process. Both intermediates and the final active compounds must be purified to remove unreacted starting materials, reagents, and by-products. The choice of technique is dictated by the physicochemical properties of the compound of interest, such as its polarity, solubility, and physical state (solid or liquid). Common methods include recrystallization, column chromatography, and distillation.

Recrystallization

Recrystallization is a primary technique for the purification of solid compounds, including acetamide and piperidine derivatives. wpmucdn.commissouri.edu The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. cerritos.edu An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. missouri.edu

The general procedure involves:

Solvent Selection : A suitable solvent or solvent pair is identified where the target compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures. missouri.edu Common solvents for acetamides include methanol, ethanol, acetone, benzene, and water. wpmucdn.comlookchem.com

Dissolution : The crude solid is dissolved in the minimum amount of the boiling solvent to create a saturated solution. wpmucdn.comcerritos.edu Using an excessive volume of solvent will reduce the final yield. wpmucdn.com

Decolorization : If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. wpmucdn.com

Hot Filtration : Insoluble impurities and charcoal are removed by filtering the hot solution. wpmucdn.com

Crystallization : The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. cerritos.edu Rapid cooling is generally avoided as it can lead to the formation of small, impure crystals. wpmucdn.com

Isolation : The purified crystals are collected by filtration, typically under vacuum, and washed with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities. wpmucdn.com The crystals are then dried to remove residual solvent. missouri.edu

For piperidine derivatives, which are often basic, purification may involve the formation of a salt (e.g., hydrochloride), which can then be purified by recrystallization.

Chromatographic Methods

Chromatography is a powerful and versatile technique for the separation and purification of compounds from complex mixtures.

Column Chromatography : This is a standard method for purifying both intermediates and final products in organic synthesis. The separation is based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) as a liquid mobile phase (eluent) passes through it. acs.org Compounds with higher polarity adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds travel down the column faster. By carefully selecting the solvent system for the mobile phase, components of a mixture can be effectively separated. For piperidine derivatives, silica gel column chromatography is a common purification step. acs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is primarily used as an analytical technique to assess the purity of a compound, but it can also be employed on a preparative scale for high-purity isolations. researchgate.netresearchgate.net It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. researchgate.net It is particularly useful for final purification steps and for separating closely related analogues.

Distillation

For liquid intermediates or final products, distillation can be an effective purification method. Azeotropic distillation, for instance, has been used for the purification of piperidine from pyridine-piperidine mixtures by adding water and a non-aromatic hydrocarbon. google.com This technique separates components based on differences in their boiling points and their ability to form azeotropes.

The following table summarizes the primary purification techniques:

Table 1: Purification and Isolation Techniques

| Technique | Principle of Separation | Application | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | Purification of crude solid final products and intermediates | Solvent selection is critical; slow cooling promotes purer crystals. missouri.educerritos.edu |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction mixtures; isolation of intermediates and final products | Choice of stationary phase (e.g., silica gel) and mobile phase (eluent) determines separation efficiency. acs.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between mobile and stationary phases | Purity assessment and preparative purification for high-purity samples | Can be used to separate complex mixtures and closely related analogues. researchgate.netresearchgate.net |

| Distillation | Difference in boiling points of components | Purification of liquid intermediates or final products | Azeotropic distillation can be used to break azeotropes and separate close-boiling mixtures. google.com |

Synthetic Routes for Novel this compound Analogues and Derivatives

The synthesis of novel analogues of this compound allows for the systematic exploration of structure-activity relationships. Synthetic strategies typically focus on modifying three key regions of the molecule: the acetamide nitrogen, the piperidine ring, and the acetyl linker. These syntheses often rely on the preparation of a key intermediate, 3-aminopiperidine, which serves as the core scaffold.

Synthesis of Key Intermediates

A common precursor for many piperidin-3-yl derivatives is (R)-piperidin-3-amine or its racemic mixture. One established route starts from 3-aminopyridine, which undergoes catalytic reduction. cbijournal.com For instance, reduction using a Nishimura catalyst (a rhodium-platinum mixture on carbon) in acetic acid under hydrogen pressure can yield rac-3-aminopiperidine. cbijournal.com To prevent side reactions during subsequent steps, the amino groups of the piperidine intermediate are often protected. Common protecting groups include tert-butoxycarbonyl (Boc) or phthalimide. cbijournal.com

General Synthetic Strategy for the Parent Compound

A plausible route to the parent compound, this compound, would involve two main steps:

Alkylation of the Piperidine Ring : A suitably N-protected 3-aminopiperidine derivative is alkylated on the piperidine nitrogen with an appropriate 2-carbon electrophile, such as ethyl bromoacetate.

Amide Formation and Deprotection : The resulting ester intermediate is then reacted with methylamine to form the N-methyl acetamide. A final deprotection step would yield the target compound.

Alternatively, a protected piperidin-3-ylacetic acid could be synthesized and then coupled with methylamine using standard peptide coupling reagents, followed by deprotection.

Routes to Novel Analogues and Derivatives

The synthesis of analogues involves introducing variations at different positions of the parent structure.

Modification of the Acetamide Nitrogen : A diverse library of analogues can be created by varying the substituent on the acetamide nitrogen. This is typically achieved by reacting a common intermediate, such as an activated ester of (piperidin-3-yl)acetic acid, with a range of primary or secondary amines. A general method involves reacting an azide (B81097) intermediate with various alkane amines to afford a series of N-alkyl acetamides. acs.orgnih.gov This approach allows for the introduction of different alkyl, aryl, or functionalized groups.

Substitution on the Piperidine Ring : Introducing substituents onto the piperidine ring can significantly alter the compound's properties. This can be achieved by starting with a pre-substituted piperidine precursor or by performing reactions on the piperidine ring of an intermediate. ajchem-a.com For example, palladium-catalyzed reactions have been used to create 2- and 2,6-substituted piperidines. ajchem-a.com The synthesis of fentanyl analogues showcases extensive possibilities for substitution on the piperidine ring, including alkyl, alkoxy, and ester groups. wikipedia.org

Modification of the Acetyl Linker : The two-carbon linker between the piperidine ring and the amide can also be modified. Analogues could be synthesized with longer or shorter alkyl chains, or with the introduction of heteroatoms or rigid functional groups to alter the conformational flexibility of the molecule.

The following table outlines strategies for generating novel analogues:

Table 2: Synthetic Strategies for Novel Analogues

| Modification Target | Synthetic Strategy | Example Precursors / Reagents | Resulting Analogue Type |

|---|---|---|---|

| Acetamide Nitrogen | Amidation of a (piperidin-3-yl)acetic acid derivative with various amines. acs.org | (Piperidin-3-yl)acetyl chloride, various primary/secondary amines (e.g., ethylamine, benzylamine, morpholine). | N-substituted-2-(piperidin-3-yl)acetamides. |

| Piperidine Ring Nitrogen | Alkylation or acylation of the piperidine nitrogen of a 2-(piperidin-3-yl)acetamide (B2689762) intermediate. | Benzyl bromide, acetyl chloride. | N-1-substituted-2-(piperidin-3-yl)acetamides. |

| Piperidine Ring Carbon | Use of substituted starting materials for piperidine synthesis (e.g., substituted pyridines). ajchem-a.com | Methyl-substituted pyridines, functionalized aldehydes for cyclization reactions. | C-substituted piperidine ring analogues. |

| Acetyl Linker | Synthesis starting from piperidine-3-yl propanoic acid or other carboxylic acid derivatives. | 3-(Piperidin-3-yl)propanoic acid. | Homologues with varied linker length. |

These synthetic approaches provide a versatile toolkit for creating a wide range of this compound derivatives, enabling detailed investigation into how structural modifications influence the compound's chemical and biological characteristics.

Computational Chemistry and Molecular Modeling Studies of N Methyl 2 Piperidin 3 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods can provide precise information about molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For N-methyl-2-(piperidin-3-yl)acetamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to predict key geometrical parameters. These parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (amide) | ~120° | |

| Dihedral Angle | H-N-C-C | Varies with conformation |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, this analysis would reveal regions of the molecule most likely to participate in chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the EPS map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine hydrogen atoms, indicating their potential roles in intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are computational experiments that simulate the movement of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility. The piperidine (B6355638) ring can adopt various chair and boat conformations, and the side chain has multiple rotatable bonds. MD simulations would reveal the preferred conformations in a given environment (e.g., in water) and the energetic barriers between them, which is crucial for understanding how the molecule might adapt its shape to interact with a biological target.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a protein target.

Binding Site Prediction and Interaction Energy Calculations

In a molecular docking study, this compound would be "docked" into the binding site of a target protein. The simulation would predict the most likely binding pose and calculate a "docking score" or binding energy, which estimates the strength of the interaction. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is critical for understanding the molecular basis of its potential biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Tyr123, Asp89, Phe256 |

| Hydrogen Bonds | O (carbonyl) with Tyr123-OH |

| H (amine) with Asp89-COO- | |

| Hydrophobic Interactions | Piperidine ring with Phe256 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights from Ligand-Target Interactions

Molecular docking studies on analogous piperidine-3-carboxamide derivatives have shed light on their binding mechanisms with various protein targets. These studies reveal that the piperidine ring and its substituents play a crucial role in forming key interactions within the active sites of enzymes.

For instance, in the context of Cathepsin K inhibition, a target for anti-osteoporosis agents, piperidine-3-carboxamide derivatives have been shown to engage in multiple hydrogen bonds and hydrophobic interactions with critical amino acid residues. mdpi.com Molecular docking of one potent inhibitor, (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide, revealed that the carboxamide moiety is pivotal for establishing hydrogen bonds, while the substituted piperidine ring and its appendages fit into hydrophobic pockets of the enzyme's active site. mdpi.com Similarly, studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, a target in cancer therapy, have highlighted the importance of the piperidine scaffold in orienting the molecule for optimal interactions within the ALK active site. researchgate.net The basic nitrogen of the piperidine ring in some derivatives has been observed to interact with catalytic aspartic acid residues, acting as a transition-state surrogate. nih.gov

These findings suggest that for this compound, the acetamide (B32628) group would likely be a key player in forming hydrogen bonds with receptor sites. The piperidine ring's conformation and the spatial arrangement of the N-methyl and acetamide groups would be critical in determining the binding affinity and selectivity towards a specific target. The interactions would likely involve a combination of hydrogen bonding from the amide NH and carbonyl oxygen, and hydrophobic interactions from the piperidine ring's methylene (B1212753) groups.

| Analogous Compound | Protein Target | Key Interacting Residues (Predicted) | Types of Interactions |

|---|---|---|---|

| (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | Cathepsin K | Gly66, Cys25 | Hydrogen Bonds, Hydrophobic Interactions |

| (3R,5S)-piperidine-based direct renin inhibitors | Renin | Asp32, Asp215, Ser76 | Ionic Interactions, Hydrogen Bonds |

| Piperidine carboxamide derivatives | Anaplastic Lymphoma Kinase (ALK) | Not specified | Steric, Electrostatic, and Hydrophobic Interactions |

In Silico Profiling of Potential Biological Targets and Pathways

In silico target prediction tools are instrumental in identifying potential biological targets for novel or uncharacterized compounds by comparing their structural and physicochemical properties to libraries of known active molecules. For a scaffold like this compound, these computational methods can generate hypotheses about its pharmacological profile.

Given the structural similarities to known bioactive molecules, piperidine derivatives are predicted to interact with a wide range of biological targets. nih.gov Computational studies on various piperidine-containing compounds have predicted interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.govnih.gov For example, derivatives of piperidine have been investigated as inhibitors of enzymes like Cathepsin K and Anaplastic Lymphoma Kinase (ALK). mdpi.comresearchgate.net Furthermore, in silico screening of piperidine derivatives has suggested potential activity at dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in various neurological pathways. tandfonline.com

The application of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools is also a critical component of computational profiling. These models assess the drug-likeness of a compound and predict its pharmacokinetic and potential toxicity profiles, which is essential in the early stages of drug discovery. nih.gov For piperidine-based compounds, these predictions can help in flagging potential liabilities such as poor oral bioavailability or potential for off-target toxicity. nih.gov

| Piperidine Scaffold | Predicted Biological Target Class | Potential Therapeutic Area |

|---|---|---|

| Piperidine-3-carboxamides | Cysteine Proteases (e.g., Cathepsin K) | Osteoporosis |

| Piperidine carboxamides | Tyrosine Kinases (e.g., ALK) | Cancer |

| Piperidine/Piperazine (B1678402) derivatives | Sigma Receptors (S1R) | Neurodegenerative Diseases, Psychiatric Disorders |

| N-functionalized piperidines | Dopamine Receptors (e.g., D2) | Schizophrenia, Parkinson's Disease |

QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools for designing new analogues with improved activity and selectivity. These methods identify the key molecular features responsible for the biological activity of a series of compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to piperidine carboxamide derivatives to understand their interaction with targets like ALK. researchgate.net These studies generate 3D contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity. For ALK inhibitors, these models have underscored the importance of steric, electrostatic, and hydrophobic properties in determining their potency. researchgate.net Such models could be invaluable in guiding the modification of the this compound scaffold to enhance its activity against a putative target.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. For piperidine-based sigma receptor ligands, pharmacophore models have been developed that typically consist of hydrophobic regions, a hydrogen bond donor, and aromatic rings. nih.govnih.gov A well-defined pharmacophore model for a target of interest for this compound would serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with a higher probability of being active. It would also guide the rational design of new analogues by ensuring that any modifications retain the key pharmacophoric features.

| Target Class | Key Pharmacophoric Features | Potential Role of this compound Features |

|---|---|---|

| Sigma-1 Receptor (S1R) | Hydrophobic group, Hydrogen bond donor, Aromatic rings | Piperidine ring (hydrophobic), Amide NH (H-bond donor) |

| M18 Aspartyl Aminopeptidase | Hydrogen bond donor, Hydrophobic group, Two aromatic rings (DHRR) | Amide NH (H-bond donor), Piperidine ring (hydrophobic) |

| Tubulin | H-bond acceptor, Two hydrophobic groups, Two aromatic rings (AHHRR) | Amide carbonyl (H-bond acceptor), Piperidine/N-methyl (hydrophobic) |

Preclinical and in Vitro Investigation of N Methyl 2 Piperidin 3 Yl Acetamide and Analogues in Biological Systems

Target Identification and Receptor Interaction Studies

Ligand Binding Assays with Recombinant Receptors (e.g., NK3 receptors, Opioid Receptors)

In the realm of opioid receptors, research has been conducted on bivalent ligands that incorporate N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives conjugated with enkephalin analogues. nih.gov These hybrid molecules have demonstrated significant binding affinities in the nanomolar to subnanomolar range for both μ (mu) and δ (delta) opioid receptors. nih.gov Specifically, small molecule precursors with the N-phenyl-N-(piperidin-2-ylmethyl)propionamide structure have shown high affinity for the μ-opioid receptor. nih.gov For instance, certain analogues exhibited binding affinities (Ki) of 69 nM and 33 nM at μ-opioid receptors. nih.gov The structural similarity, particularly the presence of the substituted piperidine (B6355638) ring, suggests that N-methyl-2-(piperidin-3-yl)acetamide could also be investigated for its potential to interact with opioid receptors.

Further research into fentanyl analogues, which often feature a central piperidine ring, has highlighted the importance of substitutions on this ring for binding affinity at the μ-opioid receptor. nih.gov Modifications at the 4-position of the piperidine ring have been shown to increase binding affinity. nih.gov While this compound has a different substitution pattern, these findings underscore the significance of the piperidine core in opioid receptor interactions.

Table 1: Opioid Receptor Binding Affinities of Analogous Piperidine Derivatives

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| N-phenyl-N-(piperidin-2-ylmethyl)propionamide analogue 1 | μ-opioid | 69 nM |

| N-phenyl-N-(piperidin-2-ylmethyl)propionamide analogue 2 | μ-opioid | 33 nM |

| Enkephalin-piperidine conjugate series | μ-opioid | 0.6–0.9 nM |

| Enkephalin-piperidine conjugate series | δ-opioid | 0.2–1.2 nM |

Data is based on studies of structurally related analogues and not this compound itself.

Investigation of Interaction with Ion Channels (e.g., T-type Calcium Channels)

The potential for this compound and its analogues to interact with ion channels, particularly T-type calcium channels, has been an area of scientific inquiry. Research has led to the identification of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as novel and selective inhibitors of the Ca(v)3.2 subtype of T-type calcium channels. nih.gov These findings, derived from the chemical evolution of a high-throughput screening hit, indicate that the acetamide (B32628) scaffold linked to a piperazine (B1678402) (a related cyclic amine to piperidine) can confer inhibitory activity on these channels. nih.gov

T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, and blockers of these channels have therapeutic potential. nih.gov The discovery of piperazine-containing acetamide derivatives as T-type calcium channel inhibitors suggests that this compound, with its similar piperidine and acetamide moieties, could be a candidate for investigation in this area. nih.gov

Characterization of Binding to Specific Protein Domains

The binding of this compound to specific protein domains has not been extensively characterized. However, the structural components of the molecule, namely the piperidine ring and the N-methylacetamide group, are found in various compounds that are known to interact with specific protein domains. For instance, the piperidine ring is a key feature of many enzyme inhibitors and receptor ligands, where it often plays a crucial role in orienting the molecule within the binding pocket and forming key interactions with amino acid residues.

Enzyme Inhibition and Modulation Studies

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The potential for this compound and its analogues to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been explored through the study of structurally related compounds. A series of N-benzylpiperidine carboxamide derivatives were designed and synthesized as potential acetylcholinesterase inhibitors. nih.gov In this series, an amide linker, similar to the acetamide in the title compound, was found to be a metabolically stable replacement for an ester linkage. nih.gov

One of the most active analogues in this study, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, demonstrated an in vitro IC50 value of 5.94 ± 1.08 μM against acetylcholinesterase. nih.gov Furthermore, studies on novel 2-benzoylhydrazine-1-carboxamides have identified an N-methyl analogue as a potent inhibitor of both AChE and BChE. nih.govmdpi.com These compounds were found to exhibit dual inhibition with IC50 values in the micromolar range. For example, some derivatives showed IC50 values of 44–100 µM for AChE and from 22 µM for BChE. mdpi.com

A series of substituted acetamide derivatives were also synthesized and evaluated for their BChE inhibitory activity. nih.gov One of the most potent compounds in this series exhibited a BChE inhibition with an IC50 value of 3.947 ± 0.15 μM and was identified as a mixed-type inhibitor. nih.gov These findings suggest that the N-methylacetamide moiety, in conjunction with a suitable scaffold, can contribute to cholinesterase inhibition.

Table 2: Cholinesterase Inhibition by Analogous Compounds

| Compound/Analogue Class | Enzyme | IC50 Value |

|---|---|---|

| N-benzylpiperidine carboxamide derivative | Acetylcholinesterase | 5.94 ± 1.08 μM |

| 2-benzoylhydrazine-1-carboxamides | Acetylcholinesterase | 44–100 µM |

| 2-benzoylhydrazine-1-carboxamides | Butyrylcholinesterase | from 22 µM |

| Substituted acetamide derivative | Butyrylcholinesterase | 3.947 ± 0.15 μM |

Data is based on studies of structurally related analogues and not this compound itself.

Phospholipase D Inhibition (e.g., NAPE-PLD)

The inhibition of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) by compounds structurally related to this compound has been an area of active research. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.gov

While direct studies on this compound are lacking, a potent and selective NAPE-PLD inhibitor, LEI-401, features a piperidine moiety within its structure: N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. researchgate.net This highlights the potential importance of the piperidine scaffold in the design of NAPE-PLD inhibitors.

Furthermore, the discovery of quinazoline (B50416) sulfonamide derivatives as the first selective inhibitors of intracellular NAPE-PLD activity provides additional context. escholarship.org These compounds were found to interact with the zinc center of the enzyme. escholarship.org Although structurally distinct from this compound, this research opens avenues for exploring different chemical scaffolds for NAPE-PLD inhibition. Symmetrically substituted dichlorophenes have also been identified as potent inhibitors of NAPE-PLD. nih.gov

The exploration of diverse chemical structures, some of which include cyclic amine moieties like piperidine, indicates a broad interest in identifying novel NAPE-PLD inhibitors.

Kinase Inhibition Profiling (e.g., TRK Kinases, Protein Kinase Inhibitors)

The dysregulation of protein kinase activity is a known driver of numerous diseases, particularly cancer, making kinase inhibitors a significant class of therapeutic agents. nih.gov Research into acetamide derivatives, including those with piperidine or piperazine moieties, has revealed potent inhibitory activity against several key kinases.

Tropomyosin receptor kinases (TRKs) have emerged as important targets in oncology due to the tumorigenic role of fused NTRK genes. nih.gov An analogue, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, also known as IHMT-TRK-284, was identified as a novel and potent type II TRK kinase inhibitor. nih.gov This compound demonstrated significant activity against all three TRK family members and was effective against multiple clinically relevant resistance mutations. nih.gov

Furthermore, derivatives incorporating the piperidine scaffold have shown potent activity against other critical kinases. A novel type II dual inhibitor of ABL and c-KIT kinases, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, was developed and showed potent inhibition of both purified ABL and c-KIT kinases. nih.gov This compound exhibited strong antiproliferative effects in cancer cell lines driven by BCR-ABL or c-KIT signaling. nih.gov In another study, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as highly selective, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a crucial component in cell growth and survival pathways. acs.org Optimization of this series led to compounds with nanomolar potency and significant selectivity for PKB over the related PKA kinase. acs.org

The following table summarizes the inhibitory activities of selected analogues against various protein kinases.

| Compound Name | Target Kinase | Inhibition Value (IC50) |

|---|---|---|

| IHMT-TRK-284 | TRKA | 10.5 nM |

| IHMT-TRK-284 | TRKB | 0.7 nM |

| IHMT-TRK-284 | TRKC | 2.6 nM |

| CHMFL-ABL/KIT-155 | ABL | 46 nM |

| CHMFL-ABL/KIT-155 | c-KIT | 75 nM |

| Compound 10 (tert-butyl analogue) | PKBβ | 11 nM |

Other Enzyme Systems (e.g., Lipoxygenase, α-Glucosidase, Urease)

Lipoxygenase: Lipoxygenases are enzymes involved in the synthesis of inflammatory mediators. While direct studies on this compound were not identified, related heterocyclic structures have been investigated. For instance, various pyrazoline derivatives have been evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). dndi.org This suggests that heterocyclic scaffolds can be adapted to target enzymes in inflammatory pathways.

α-Glucosidase: Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. researchgate.net The piperidine scaffold is of particular interest due to its structural similarity to naturally occurring α-glucosidase inhibitors like nojirimycin. researchgate.net Studies on hydroxy piperidine analogues have identified compounds with excellent inhibitory activity against α-glucosidase, with some analogues showing significantly higher percentage inhibition than the standard drug, acarbose. researchgate.net Similarly, other studies have identified piperidine-containing sulfonamide derivatives with excellent inhibitory potential against α-glucosidase, with IC50 values surpassing that of acarbose. researchgate.net

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target for treating infections by pathogens like Helicobacter pylori. wikimedia.org The acetamide and sulfonamide-acetamide scaffolds have been shown to be effective for urease inhibition. wikimedia.orgsemanticscholar.org For example, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were synthesized and found to be significantly more potent than the standard inhibitor thiourea. nih.gov The most potent compound in this series exhibited an IC50 value of 0.12 µM, which was 198-fold more potent than thiourea. nih.gov Another study on thioxothiazolidinyl-acetamide derivatives also reported significant urease inhibition, with IC50 values in the low micromolar range. researchgate.net

The table below presents the inhibitory data for representative acetamide and piperidine analogues against α-glucosidase and urease.

| Compound/Analogue Class | Target Enzyme | Inhibition Value (IC50) | Reference Compound | Reference Value (IC50) |

|---|---|---|---|---|

| Phthalimide-benzenesulfonamide Hybrid (4a) | α-Glucosidase | 27.9 µM | Acarbose | 38.2 µM |

| Hydroxy Piperidine Analogue (I) | α-Glucosidase | 87.4% Inhibition | Acarbose | - |

| Sulfonamide-triazole-acetamide (11b) | Urease | 0.12 µM | Thiourea | 23.76 µM |

| Thioxothiazolidinyl-acetamide (6i) | Urease | 1.473 µM | Thiourea | 23.62 µM |

Cellular Pathway Modulation Investigations

Modulation of Cytokine Signaling Pathways (e.g., JAK-mediated signaling)

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by over 50 cytokines to regulate processes like hematopoiesis and immune response. nih.govfrontiersin.org Dysregulation of this pathway can lead to inflammatory diseases and cancer, making it an important therapeutic target. frontiersin.orgnih.gov JAK inhibitors can block the signaling of multiple proinflammatory cytokines, offering a broad anti-inflammatory effect. nih.gov While direct evidence for this compound modulating JAK-STAT signaling is not available, the role of small molecules in targeting this pathway is well-established. nih.gov The development of specific inhibitors often involves scaffolds that can interact with the ATP-binding site of JAKs, and heterocyclic structures are common in this class of inhibitors.

Receptor ROR-gamma Modulation

The Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the development of Th17 cells and the production of pro-inflammatory cytokines like IL-17. This makes it a key target for autoimmune and inflammatory diseases. The modulation of RORγ activity with small molecules can suppress inflammatory responses. Based on available literature, specific investigations into the modulation of ROR-gamma by this compound or its direct analogues have not been extensively reported.

Exploration of Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. nih.govuconn.edu Consequently, inhibitors of this pathway are sought after as potential cancer therapeutics. otavachemicals.com Research has identified that derivatives of piperazic acid, a non-proteinogenic amino acid structurally related to piperidine, can down-regulate the expression of Gli1, a key transcription factor at the end of the Hh signaling cascade. nih.gov Structure-activity relationship studies revealed that amide derivatives of piperazic acid were more potent inhibitors than the parent compound, with one derivative showing an IC50 of 10 µM in a Gli-mediated transcription assay. lookchem.com These findings suggest that the compounds likely act upstream of the Smoothened (Smo) receptor or in a Ptch1-dependent manner. lookchem.com This indicates that piperidine-based amide structures represent a promising scaffold for developing novel Hedgehog pathway inhibitors.

| Compound | Target/Assay | Inhibition Value (IC50) |

|---|---|---|

| Piperazic Acid Amide (11) | Gli-mediated transcription | 10 µM |

| Piperazic Acid Amide (10) | Gli-mediated transcription | 30 µM |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective therapeutic agents. For derivatives related to this compound, several key structural insights have been gained from research across different biological targets.

For kinase inhibition, the selectivity and potency of piperidine-containing inhibitors can be finely tuned. In the development of PKB inhibitors, the substitution on the piperidine ring was critical, with the introduction of carboxamide groups leading to highly selective compounds. acs.org Specifically, incorporating a tert-butyl group resulted in a remarkably selective inhibitor. acs.org

In the context of enzyme inhibition, SAR studies on acetamide-sulfonamide urease inhibitors showed that the nature and position of substituents on the phenylacetamide moiety significantly impact activity. wikimedia.orgnih.gov For instance, N-phenylacetamide derivatives with 2-methyl, 4-methoxy, and 2-fluoro substituents were found to be the most potent compounds against urease. nih.gov

Regarding Hedgehog pathway modulation, studies on piperazic acid derivatives demonstrated that converting the carboxylic acid of the parent compound into various amides enhanced the inhibitory activity against Gli1 expression, highlighting the importance of the amide functional group for potency. lookchem.com

Across various studies, the piperidine ring serves as a versatile scaffold that can be modified to improve properties like metabolic stability and target affinity. dndi.org For example, introducing unsaturation into the piperidine ring of certain anti-parasitic agents led to a tenfold increase in potency. dndi.org These collective findings underscore that both the piperidine core and the N-methyl acetamide side chain are critical pharmacophoric elements that can be systematically modified to enhance potency and selectivity for a wide range of biological targets.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of piperidine acetamide derivatives is highly sensitive to modifications in various parts of the molecule, including the piperidine ring, the acetamide linker, and any terminal aromatic systems. Structure-activity relationship (SAR) studies on analogous compounds reveal that even minor chemical alterations can significantly impact potency and selectivity.

For anticonvulsant activity, studies on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the acetamide core, have shown that the nature of the substituent on the anilide moiety is critical. For instance, derivatives with a 3-(trifluoromethyl) group on the anilide ring displayed considerably higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, the majority of which were inactive. nih.gov This highlights the profound influence of electronic properties of the substituent on anticonvulsant efficacy.

In the context of anticancer activity, research on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives has demonstrated that substitutions on a terminal phenyl ring dictate the inhibitory potency and selectivity against human carbonic anhydrase (CA) isoforms. For example, a 4-fluoro substituent (in compound 7h) resulted in the most effective inhibition of isoform hCA IX (Kᵢ = 1.2 nM), while a 4-hydroxy group (in compound 7b) yielded the most potent inhibitor of hCA XII (Kᵢ = 4.3 nM). nih.gov This illustrates how subtle changes can fine-tune the interaction with specific biological targets.

Regarding antimicrobial action, investigations into N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed that both the piperidine and benzothiazole (B30560) rings could be modified to enhance activity. It was noted that incorporating a 2,6-dimethylpiperidine (B1222252) group and adding chloro or methyl substituents to the benzothiazole ring had a significant positive impact on anticandidal activity. lookchem.com This suggests that steric and electronic factors on both ends of the molecular scaffold play a crucial role in determining the antimicrobial spectrum and potency.

| Compound Class | Modification | Impact on Biological Activity |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Analogues nih.gov | 3-Chloro vs. 3-Trifluoromethyl on anilide ring | 3-Trifluoromethyl substitution significantly increased anticonvulsant activity in the MES test compared to 3-chloro analogues. |

| 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Analogues nih.gov | 4-Fluoro vs. 4-Hydroxy on terminal phenyl ring | 4-Fluoro group optimized inhibition of hCA IX, while the 4-hydroxy group was optimal for inhibiting hCA XII. |

| N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide Analogues lookchem.com | Substituents on piperidine and benzothiazole rings | 2,6-dimethylpiperidine and chloro/methyl groups on the benzothiazole ring enhanced anticandidal activity. |

Conformational Analysis and Its Influence on Pharmacological Profiles

The three-dimensional structure and conformational flexibility of piperidine derivatives are key determinants of their interaction with biological targets. The piperidine ring typically exists in a stable chair conformation, which minimizes torsional and steric strain. Substituents on the ring generally prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

The introduction of an N-acyl group, as in this compound, significantly influences the molecule's conformational landscape. The partial double-bond character of the amide C-N bond restricts rotation, leading to the existence of cis (E) and trans (Z) rotamers. The energy barrier between these rotamers can be substantial enough to allow for their observation as distinct species in solution, for example by NMR spectroscopy. The specific equilibrium between these rotamers can affect how the molecule fits into a receptor's binding site.

The interplay between the chair conformation of the piperidine ring, the E/Z isomerism of the N-acyl group, and the stereochemistry of ring substituents creates a complex conformational space. This structural diversity is fundamental to the molecule's ability to selectively bind to specific biological targets and elicit a pharmacological response.

Exploratory Biological Activity in In Vitro Models (Mechanistic Focus)

Antimicrobial Activity against Bacterial and Fungal Strains

The piperidine acetamide scaffold has been identified as a promising framework for the development of new antimicrobial agents. In vitro studies of various analogues have shown a broad spectrum of activity, with specific structural features enhancing potency against different microbial classes.

A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated notable antifungal properties. These compounds were generally more effective against fungal strains than bacteria. Specifically, within a panel of Candida species, Candida utilis was found to be the most susceptible. The derivatives featuring a 2,6-dimethylpiperidine moiety and chloro or methyl substituents on the benzothiazole ring were particularly potent against this strain, indicating that these modifications are key for strong anticandidal activity. lookchem.com

Other research focusing on different acetamide derivatives has highlighted activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain novel piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results showed that modifications to the ester part of the molecule could influence the spectrum of activity, with one analogue showing good activity against S. aureus compared to the standard drug chloramphenicol. biointerfaceresearch.com

The mechanism of action for the antifungal effects of piperidine derivatives is thought to involve the disruption of the fungal cell membrane, which ultimately leads to apoptosis. This mode of action is advantageous as it can be effective against drug-resistant strains.

| Analogue Class | Test Organisms | Key Findings |

| N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide lookchem.com | Pathogenic bacteria and Candida species | More effective against fungi, particularly C. utilis. Activity enhanced by specific piperidine and benzothiazole substitutions. |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate biointerfaceresearch.com | Staphylococcus aureus, Escherichia coli | Showed activity against both Gram-positive and Gram-negative bacteria. |

| Various piperidine and morpholine (B109124) acetamides nih.gov | S. pyogenes, E. coli, P. mirabilis | Displayed antibacterial properties, with activity influenced by moieties attached to the acetamide core. |

Anticonvulsant Activity in In Vitro Neural Models

Analogues of this compound have been investigated for their potential in treating epilepsy. Studies using in vitro and animal models have focused on elucidating the mechanism of action and identifying the structural requirements for anticonvulsant effects.

Research on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the piperidine acetamides, has provided significant insight. These compounds showed protection primarily in the maximal electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures. nih.gov The activity was highly dependent on the substitution pattern of the anilide ring, with 3-(trifluoromethyl) anilides showing superior activity to 3-chloro anilides. nih.gov

Further mechanistic studies on the most potent of these analogues indicated that their anticonvulsant effect may be mediated through interaction with neuronal voltage-sensitive sodium channels. One of the most active derivatives was found to be a moderate binder to site 2 of these channels, suggesting that its mechanism involves the modulation of neuronal excitability by blocking sodium currents. nih.gov Other studies on related hybrid structures have also pointed towards the inhibition of L-type calcium channels as a plausible mechanism of action. mdpi.commdpi.com

| Analogue Class | Epilepsy Model/Assay | Mechanistic Finding |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide nih.gov | Maximal Electroshock (MES) Seizure Test | Activity linked to modulation of neuronal voltage-sensitive sodium channels (site 2). |

| Hybrid pyrrolidine-2,5-dione acetamides mdpi.commdpi.com | MES Test, 6 Hz Test, Radioligand Binding Assays | Anticonvulsant action involves inhibition of both voltage-sensitive sodium channels and L-type calcium channels. |

Investigations into Antitumor Mechanisms at the Cellular Level

The piperidine scaffold is a key component of many anticancer agents, and derivatives of piperidine acetamide are being explored for their potential in oncology. In vitro studies have begun to uncover the cellular mechanisms through which these compounds exert their antiproliferative effects.

A promising mechanism has been identified for a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives. These compounds were designed as inhibitors of human carbonic anhydrases (CAs), specifically isoforms IX and XII, which are overexpressed in many tumors. nih.gov These enzymes play a crucial role in regulating pH in the tumor microenvironment. Under hypoxic (low oxygen) conditions, which are common in solid tumors, CA IX and XII help cancer cells to manage acidosis, thereby promoting their survival and proliferation. By selectively inhibiting these enzymes, the piperidine acetamide derivatives can disrupt pH regulation, leading to an increase in intracellular acidosis and suppression of cancer cell growth. One of the lead compounds from this series demonstrated a potent inhibitory effect on the proliferation of MCF-7 breast cancer cells under hypoxic conditions, with an IC₅₀ value of 1.20 μM. nih.gov

Other reports on piperidine-containing compounds suggest that their antitumor activity can also be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. By interfering with the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells and trigger cellular pathways that lead to their elimination.

| Analogue Class | Cell Line / Target | Cellular Mechanism |

| 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide nih.gov | MCF-7 Breast Cancer Cells / Carbonic Anhydrase IX & XII | Selective inhibition of tumor-associated CA IX and XII, leading to disruption of pH regulation and antiproliferative effects under hypoxia. |

| General Piperidine Derivatives | Various Cancer Cell Lines | Induction of apoptosis (programmed cell death) and cell cycle arrest, preventing tumor cell proliferation. |

Advanced Research Directions and Future Methodological Considerations

The exploration of N-methyl-2-(piperidin-3-yl)acetamide and its derivatives is poised to benefit significantly from emerging technologies and advanced scientific methodologies. Future research is directed towards overcoming existing challenges in synthesis, enhancing the efficiency of drug design, deeply understanding molecular mechanisms, and developing sophisticated tools for biological exploration. These advanced approaches are crucial for unlocking the full therapeutic potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-(piperidin-3-yl)acetamide, and what critical reaction conditions must be optimized to achieve high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Amide bond formation : Use coupling reagents like carbodiimides (e.g., EDC, DCC) to react piperidine-3-ylamine with methylated acetic acid derivatives.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature control : Maintain 0–25°C during coupling to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify backbone structure (e.g., piperidine ring protons at δ 1.5–3.0 ppm, acetamide carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 185.15 for C₉H₁₆N₂O).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) observed during the characterization of This compound derivatives?

- Methodological Answer :

- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton correlations and assign ambiguous peaks.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., piperidine-based acetamides) in databases like PubChem or Reaxys.

- Dynamic effects : Account for conformational flexibility (e.g., chair-flipping in piperidine rings) using variable-temperature NMR .

Q. What computational strategies are employed to predict the biological targets and binding affinities of This compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or kinases. Focus on the piperidine moiety’s interaction with hydrophobic pockets.

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns trajectories).

- Free-energy calculations : MM/PBSA or MM/GBSA quantify binding energies (ΔG < -7 kcal/mol suggests high affinity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of This compound?

- Methodological Answer :

- Systematic derivatization : Modify substituents on the piperidine ring (e.g., halogenation, alkylation) or acetamide group (e.g., bulkier acyl chains).

- In vitro assays : Test analogs for target inhibition (e.g., IC₅₀ values via enzyme kinetics) and ADMET properties (e.g., microsomal stability, CYP450 inhibition).

- Data-driven optimization : Use QSAR models (e.g., Random Forest, SVM) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.